![molecular formula C7H7N3S B567128 Methyl-thieno[2,3-d]pyrimidin-2-yl-amine CAS No. 1263282-74-1](/img/structure/B567128.png)

Methyl-thieno[2,3-d]pyrimidin-2-yl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

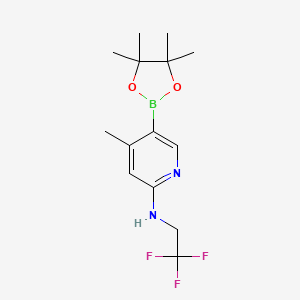

“Methyl-thieno[2,3-d]pyrimidin-2-yl-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are structural analogs of purines and are widely represented in medicinal chemistry due to their various biological activities .

Synthesis Analysis

Thienopyrimidines can be synthesized through different methods . For instance, Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidine-2,4 (1H,3H)-dione . Another method involves the use of cage-like amines with norbornane and adamantane frameworks in a versatile, convenient one-pot green synthetic experiment for pyrimidine core annulation via cleavage of a 1H-tetrazole ring .Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, the reaction of unique molecular rearrangement occurs quickly and selectively, and the products obtained in high yields do not require additional purification .Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can vary depending on their specific structures. For instance, one compound was found to have a melting point of 265–266 °C .Scientific Research Applications

- Application : Researchers have explored derivatives of N-methylthieno[2,3-d]pyrimidin-2-amine as potential inhibitors of VEGFR-2 (vascular endothelial growth factor receptor 2). Compound 18, for instance, exhibited strong anti-VEGFR-2 activity with an IC50 value of 0.084 μM. It also showed promising effects against cancer cell lines (MCF-7 and HepG2) by inducing apoptosis and cell cycle arrest .

- Design and Synthesis : Novel thieno[2,3-d]pyrimidine derivatives were designed and synthesized to target VEGFR-2. Compound 18 demonstrated potent anticancer activity against MCF-7 and HepG2 cells, inhibiting VEGFR-2 and promoting apoptosis. Computational techniques provided insights into the protein-ligand interactions and structural features of the complex .

- Autophagy and Apoptosis : These compounds activate autophagic and apoptotic cell death pathways, making them potential candidates for cancer therapy .

- Myco-bacterial Pathway Exploration : Although the IC50 values of the most potent compound (19) are moderate, this class of thieno[2,3-d]pyrimidines can be used to probe the mycobacterial oxidative phosphorylation pathway. Compound 19 may contribute to understanding bacterial metabolism and drug development .

- SAR Analysis : Researchers have suggested guidelines for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Thieno[2,3-d]pyrimidine derivatives could play a role in managing inflammatory conditions .

- Biological Significance : Thieno[2,3-d]pyrimidine intermediates are relevant to compounds affecting the PI3K pathway. GDC-0941 and BKM 120, both PI3K inhibitors, highlight the importance of this pathway in cancer and other diseases .

- Molecular Dynamics Simulations : Computational techniques, including molecular docking and dynamics simulations, provide valuable insights into the interactions between N-methylthieno[2,3-d]pyrimidin-2-amine derivatives and their targets. These insights guide future drug design efforts .

- Structural and Electronic Properties : Density functional theory (DFT) studies offer information on the compound’s structural and electronic characteristics .

Cancer Research and Targeted Therapies

Anticancer Agents and Kinase Inhibition

Antibacterial Research

Anti-Inflammatory Properties

Cell Signaling and Phosphoinositide 3-Kinase (PI3K) Pathway

Computational Insights and Drug Design

Safety And Hazards

Future Directions

Thienopyrimidines hold a unique place in medicinal chemistry and have various biological activities . Therefore, they have the potential to be developed into effective therapeutic agents for various diseases. Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents or anticancer medicines .

properties

IUPAC Name |

N-methylthieno[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQXXPLUFLYOQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=CSC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-thieno[2,3-d]pyrimidin-2-yl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)

![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)